5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. It is a solid at room temperature and is typically stored in a dry environment.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)8-2-7(10)3-11-9(8)12/h2-5H,1H3 |
InChI Key |
MIZMPEJGHMETRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC(=C2)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through a multi-step process. One common method involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 5-position. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF)
Major Products
Scientific Research Applications
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), making them potential candidates for cancer therapy.
Industry: It is used in the development of novel materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the development of various cancers. By inhibiting FGFRs, this compound can potentially block the signaling pathways that promote tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups, making it less versatile in chemical reactions.
1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a tosyl group instead of a methyl group, which affects its chemical properties and reactivity .
Uniqueness
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the combination of functional groups it possesses. The presence of the bromine atom, methyl group, and aldehyde group allows for a wide range of chemical modifications and applications in various fields of research .
Q & A
Q. What is the optimized synthetic route for 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
The compound is synthesized via a two-step process:
- Step 1 : Bromination and formylation of the pyrrolo[2,3-b]pyridine core using hexamine in a water-acetic acid mixture under reflux (120°C, 67% yield). The aldehyde group is introduced via the Vilsmeier-Haack reaction .
- Step 2 : Methylation at the 1-position using NaH in THF with methyl iodide, achieving 75% yield after crystallization . Key Considerations : Reaction temperature, stoichiometry of hexamine, and inert conditions for methylation are critical for reproducibility.
Q. How is the structural integrity of this compound verified?
Characterization relies on:
- NMR Spectroscopy : H NMR (DMSO-) shows distinct peaks for the aldehyde proton (~9.93 ppm), aromatic protons (8.5–8.6 ppm), and methyl group (3.74 ppm). C NMR confirms the aldehyde carbon at ~185 ppm and aromatic carbons between 113–148 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at 255.98 for CHBrNO) .
Intermediate-Level Research Questions
Q. What cross-coupling reactions are feasible at the 5-bromo position?
The bromine atom enables Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. For example:
- Procedure : React with 3,4-dimethoxyphenylboronic acid under Pd(PPh) catalysis in toluene/ethanol (105°C, 4 hours, 58% yield). Purification via silica gel chromatography (heptane:ethyl acetate = 7:3) . Regioselectivity : The 5-position is sterically accessible, favoring coupling over competing sites.
Q. How does the aldehyde group influence stability during storage?
- Stability Risks : Aldehydes are prone to oxidation and dimerization.
- Mitigation : Store under inert atmosphere (N/Ar) at 2–8°C. Use stabilizers like BHT (butylated hydroxytoluene) if prolonged storage is required .
Advanced Research Questions
Q. What strategies address low yields in nucleophilic substitutions at the 3-carbaldehyde position?
- Grignard Additions : React with phenylmagnesium bromide in THF at 0°C to form secondary alcohols (e.g., (phenyl)(pyrrolopyridinyl)methanol, 36–58% yield). Quench with NHCl to prevent over-reduction .
- Reductive Amination : Use NaBHCN with primary amines to synthesize Schiff bases, optimizing pH (6–7) and solvent (MeOH/THF) .
Q. How do electronic effects of substituents impact biological activity (e.g., kinase inhibition)?
- SAR Insights : The 3-carbaldehyde enhances electrophilicity, enabling covalent binding to kinases like FGFR. Bromine at the 5-position increases steric bulk, improving selectivity (see table below) .
| Compound | FGFR1 IC (nM) | FGFR2 IC (nM) |
|---|---|---|
| 5-Bromo derivative | 7 | 9 |
| 4-Bromo isomer | 25 | 30 |
| Non-brominated analogue | >100 | >100 |
Q. How to resolve contradictions in reported reaction conditions for methylation?
- Discrepancy : Some protocols use NaH in THF (75% yield) , while others employ tosyl chloride for protection .
- Resolution : NaH is optimal for direct methylation, whereas tosyl groups are preferable for sequential functionalization. Validate via TLC monitoring and scale-dependent solvent selection (THF for small scales, DMF for bulk).
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~8.2 min for >95% purity .
- Elemental Analysis : Match calculated vs. observed C/H/N/Br ratios (e.g., CHBrNO requires C 42.38%, H 3.16%) .
Q. How to design analogs for enhanced solubility without compromising activity?
- Approach : Introduce polar groups (e.g., -OH, -OMe) at the 5-position via Suzuki coupling. Balance hydrophilicity with logP calculations (target 2–3) .
- Case Study : 5-(3,4-Dimethoxyphenyl) analogs show improved aqueous solubility (logP reduced from 2.8 to 2.1) while retaining FGFR inhibition .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
